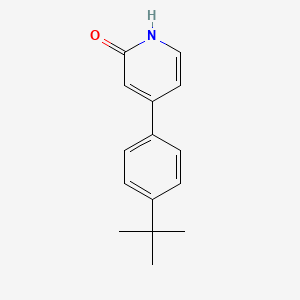

4-(4-tert-butylphenyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-16-14(17)10-12/h4-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEFZPDSPQZPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682905 | |

| Record name | 4-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-03-7 | |

| Record name | 4-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 4 Tert Butylphenyl Pyridin 2 1h One and Analogs

Fundamental Principles of Pyridinone SAR

Influence of Substituent Position on Biological Activity

The pattern of substitution on the pyridinone ring significantly impacts the pharmacological properties and therapeutic applications of the resulting compounds. mdpi.com For instance, in a series of pyridinone derivatives developed as anti-HIV agents, modifications at positions 3, 4, and 6 of the pyridinone ring were found to be critical for their antiviral activity. mdpi.com Similarly, for 3-hydroxypyridin-2(1H)-ones designed as influenza A endonuclease inhibitors, the introduction of diphenyl groups at both the adjacent 5- and 6-positions led to a significant enhancement in potency. mdpi.com

In a different context, for 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally related to the pyridinone core, SAR studies have shown that the highest anticonvulsant activity resides in derivatives with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions of the phenyl ring. nih.gov This highlights that the spatial arrangement of substituents is a key determinant of biological function.

Impact of Electronic and Steric Effects on Pharmacological Profiles

A review of pyridine (B92270) derivatives indicated that the presence and position of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH2) groups, can enhance antiproliferative activity. mdpi.com Conversely, the presence of halogen atoms or bulky groups often leads to lower antiproliferative activity. mdpi.com This suggests that a balance of electronic and steric properties is necessary for optimal activity. For example, while some bulk can be tolerated and even beneficial at certain positions, excessive steric hindrance can be detrimental. The interplay of these effects is complex and often target-dependent.

SAR of the Pyridin-2(1H)-one Core in 4-(4-tert-butylphenyl)pyridin-2(1H)-one Derivatives

Systematic modifications of the pyridin-2(1H)-one core in analogs of this compound have provided valuable insights into the structural requirements for biological activity.

Modifications at the Pyridinone Nitrogen (N-1)

The substituent at the N-1 position of the pyridinone ring can significantly influence the biological activity. For a series of 2-pyridinone analogs evaluated for anti-HBV activity, N-aryl derivatives exhibited better activity than their N-alkyl counterparts. mdpi.com This suggests that an aromatic substituent at this position may be favorable for this specific biological target.

In a different series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which share a similar phenyl-pyridinone linkage, various substitutions on the terminal piperazine (B1678402) nitrogen were explored for their serotonin (B10506) reuptake inhibitory activity. These studies demonstrate that the N-1 substituent is a key vector for modulating the pharmacological properties of this class of compounds. researchgate.net

Table 1: Effect of N-1 Substitution on Biological Activity of Pyridinone Analogs

| Lead Compound/Scaffold | N-1 Substituent | Biological Activity | Reference |

| 5-(2-hydroxy-4-methoxybenzoyl)-pyridin-2(1H)-one | Aryl | Better anti-HBV activity | mdpi.com |

| 5-(2-hydroxy-4-methoxybenzoyl)-pyridin-2(1H)-one | Alkyl | Lower anti-HBV activity | mdpi.com |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Various | Potent serotonin reuptake inhibition | researchgate.net |

Variations on the Pyridinone Ring at Positions 3, 5, and 6

Substitutions at the remaining positions of the pyridinone ring (3, 5, and 6) are also critical for determining the activity and selectivity of the compounds. For a series of 4-hydroxy-2-pyridones developed as antitubercular agents, optimization of the substituent at the 6-position led to a significant improvement in potency. Specifically, replacing an isobutyl group with higher cycloalkyl groups, such as a dimethylcyclohexyl group, resulted in a lead compound with desirable in vitro potency and in vivo efficacy. nih.gov

In another study on 3,5-disubstituted pyridin-2(1H)-one derivatives, it was shown that replacing a linking NH group at the 5-position with an aminocarbonyl or an oxygen atom maintained good analgesic activity. nih.gov This indicates that bioisosteric replacements at this position are well-tolerated.

The importance of substitution at these positions is further underscored by the development of kinase inhibitors. For example, in a series of oxindole-pyridine-based Akt inhibitors, the selectivity against other protein kinases was highly dependent on the C-3 substitutions at the oxindole (B195798) scaffold, which is attached to the pyridine ring. nih.gov

Table 2: Effect of Substitutions at Positions 3, 5, and 6 on the Pyridinone Ring of Analogs

| Scaffold | Position | Substitution | Effect on Biological Activity | Reference |

| 4-Hydroxy-2-pyridone | 6 | Isobutyl | Initial antitubercular activity | nih.gov |

| 4-Hydroxy-2-pyridone | 6 | Dimethylcyclohexyl | Significantly improved antitubercular potency | nih.gov |

| 3,5-disubstituted pyridin-2(1H)-one | 5 | Aminocarbonyl or Oxygen | Maintained good analgesic activity | nih.gov |

| Oxindole-pyridine | 3 (on oxindole) | Furan-2-ylmethylene | More selective Akt1 inhibition | nih.gov |

| Oxindole-pyridine | 3 (on oxindole) | 1H-pyrrol-2-yl)methylene | Less selective kinase inhibition | nih.gov |

SAR of the 4-(4-tert-butylphenyl) Substituent

In a study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725), a potent TRPV1 antagonist, the 4-tert-butylphenyl moiety is a key feature of the molecule. nih.gov Similarly, in a series of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, this group was part of the core structure investigated for multifunctional agents against neurodegenerative diseases. nih.gov

The tert-butyl group, being a bulky and lipophilic substituent, can occupy a hydrophobic pocket in the binding site of a protein. Its position on the phenyl ring is also crucial. The para-substitution pattern, as seen in this compound, is frequently observed in active compounds, suggesting that this specific arrangement is optimal for orienting the molecule within the binding site.

While direct SAR studies systematically modifying the tert-butylphenyl group on the this compound core are not extensively reported in the public domain, the consistent presence of this moiety in various potent bioactive molecules underscores its importance for achieving high affinity and desired pharmacological effects.

Role of the tert-Butyl Group in Ligand-Target Interactions

The 4-tert-butylphenyl substituent is a recurring motif in various enzyme inhibitors and plays a significant role in ligand-target binding. The tert-butyl group is exceptionally bulky and lipophilic (hydrophobic). In the context of this compound and related SCD inhibitors, this group is critical for anchoring the ligand within a specific hydrophobic pocket of the enzyme's active site.

The interaction is primarily driven by van der Waals forces and hydrophobic interactions. Molecular modeling and kinetic studies of other enzyme inhibitors featuring a tert-butylphenyl group have shown that this moiety often fits into a well-defined, non-polar cavity in the protein. For instance, studies on inhibitors for other enzymes like human acetylcholinesterase have demonstrated that the tert-butyl group is essential for achieving high potency by occupying a hydrophobic gorge in the active site. The rigid and sterically demanding nature of the tert-butyl group helps to orient the rest of the molecule in an optimal conformation for binding. Its placement at the para-position of the phenyl ring extends the molecule, allowing it to span the binding site and establish other crucial interactions.

Modifications to the Phenyl Ring and their Pharmacological Implications

The phenyl ring serves as a scaffold for substitution, and modifications at this position have significant pharmacological implications for SCD inhibitors. SAR studies on related pyridinone and other heterocyclic SCD inhibitors show that the electronic properties and size of substituents on the phenyl ring can drastically alter binding affinity and efficacy.

For many classes of SCD1 inhibitors, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring enhances inhibitory activity. nih.gov This suggests that the electronic nature of the aromatic ring is involved in key interactions with the target protein. Conversely, bulky electron-donating groups can be detrimental to activity unless they fit into a specific sub-pocket.

In one series of related thiazolylpyridinone-based SCD1 inhibitors, replacing an unsubstituted phenyl group with a 2-trifluoromethylphenyl group resulted in a significant boost in potency. nih.gov This highlights the sensitivity of the binding site to specific substitution patterns that can optimize both steric and electronic complementarity. The following table illustrates SAR trends for a series of analogous SCD1 inhibitors where the phenyl ring is modified.

| Compound | R-Group (Modification on Phenyl Ring) | SCD1 Inhibition (IC₅₀, nM) |

|---|---|---|

| Analog 1 | -H (Unsubstituted) | 150 |

| Analog 2 | 4-Cl | 45 |

| Analog 3 | 4-CF₃ | 25 |

| Analog 4 | 2-CF₃ | 14 |

| Analog 5 | 3,4-diCl | 30 |

This table presents representative data for analogous compounds to illustrate SAR trends, based on findings reported for similar classes of SCD1 inhibitors. nih.gov

Conformational Analysis and SAR

Ligand Conformations and their Impact on Binding Affinity

For biaryl systems like this, a twisted conformation is generally favored over a planar one to minimize steric clash between the ortho-hydrogens on the two rings. The optimal dihedral angle allows the molecule to fit precisely into the topography of the enzyme's binding site. Molecular dynamics simulations on related pyridone-containing molecules have shown that they exist in an equilibrium of different conformations in solution. nih.gov However, upon binding to a target protein, one specific low-energy conformation is typically selected. This "bioactive conformation" is the one that maximizes favorable interactions (hydrophobic, hydrogen bonding) and minimizes steric repulsion within the binding pocket, thus leading to high-affinity binding. An incorrect torsional angle can lead to a significant loss of potency by misaligning the key interacting groups.

Intramolecular Interactions Influencing SAR

Intramolecular interactions within this compound itself help to stabilize its bioactive conformation. The pyridin-2(1H)-one core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These groups are vital for establishing direct hydrogen bonds with amino acid residues (such as serine or backbone amides) in the SCD active site.

Computational Chemistry and Molecular Modeling of 4 4 Tert Butylphenyl Pyridin 2 1h One

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the geometric and electronic nature of a compound.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(4-tert-butylphenyl)pyridin-2(1H)-one , DFT calculations would typically be performed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. Although specific DFT data for this compound is not available, studies on related structures, like substituted pyridyl-triazoles, have utilized DFT to compare calculated geometric parameters with experimental X-ray diffraction data, often finding good agreement. researchgate.net Such an analysis for the title compound would provide a foundational understanding of its structural conformation.

Interactive Data Table: Representative DFT Geometric Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (pyridinone ring) | ~1.24 Å |

| Bond Length | C-N (pyridinone ring) | ~1.38 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgschrodinger.com A small HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org For This compound , this analysis would indicate its potential as an electron donor (related to HOMO energy) or electron acceptor (related to LUMO energy). DFT calculations are a standard method for computing these orbital energies. ajchem-a.com The resulting energy gap helps in predicting the molecule's behavior in chemical reactions and its electronic transition properties. schrodinger.comresearchgate.net

Interactive Data Table: Hypothetical Frontier Orbital Energies This table shows representative values that would be obtained from an FMO analysis. The values are for illustrative purposes and not based on actual experimental data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For This compound , an MEP analysis would highlight regions of negative potential (typically around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are favorable for nucleophilic attack. This information is particularly useful in understanding intermolecular interactions, including hydrogen bonding. ajchem-a.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govbrieflands.com

Ligand-Protein Interaction Prediction for Target Identification

To explore the potential biological activity of This compound , molecular docking would be used to screen it against a library of known protein targets. brieflands.com The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov This virtual screening can identify potential protein targets for the compound, thereby guiding experimental validation. nih.gov

Binding Mode Analysis and Interaction Profiling (Hydrogen Bonding, Pi-interactions, Hydrophobic Interactions)

Once a potential protein target is identified, a detailed binding mode analysis is performed. This involves examining the specific intermolecular interactions between the ligand and the protein's active site residues. For This compound , key interactions would likely include:

Hydrogen Bonding: The pyridinone ring contains a carbonyl oxygen (C=O) and an N-H group, both of which are potent hydrogen bond acceptors and donors, respectively.

Pi-interactions: The phenyl and pyridinone rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The bulky tert-butyl group would be expected to form significant hydrophobic interactions with nonpolar residues.

Visualizing these interactions provides a detailed picture of how the molecule fits into the protein's binding site and what drives the binding affinity. amazonaws.com

Interactive Data Table: Example Molecular Docking Interaction Profile (Hypothetical Target: Protein Kinase) This table illustrates the kind of detailed interaction data generated from a binding mode analysis. The target and residues are hypothetical.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (pyridinone) | GLU-81 (backbone C=O) | 2.9 |

| Hydrogen Bond | C=O (pyridinone) | LYS-33 (sidechain NH3+) | 3.1 |

| Pi-Pi Stacking | Phenyl Ring | PHE-145 | 4.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Both 2D- and 3D-QSAR methodologies are widely applied to pyridinone and related heterocyclic scaffolds.

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types. For a series of thiazolidine-4-one derivatives, a 2D-QSAR model was developed to predict their anti-tubercular activity. nih.gov The model identified descriptors like polarizability, electronegativity, and surface area as being correlated with biological activity. nih.gov

3D-QSAR: These methods utilize the 3D structures of molecules to derive descriptors. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most common 3D-QSAR techniques. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease biological activity.

For a set of pyridinone derivatives acting as non-nucleoside reverse transcriptase inhibitors, both CoMFA and CoMSIA studies were performed. nih.gov The resulting models were robust and predictive, with good correlation coefficients (q²) from cross-validation, indicating their reliability. nih.gov The contour maps from these studies provided insights into the structure-activity relationships, guiding the design of new derivatives with improved activity against mutant strains of the enzyme. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives helped in designing new compounds with activity against methicillin-resistant Staphylococcus aureus. nih.gov

The ultimate goal of QSAR modeling is to create predictive models that can accurately forecast the biological activity of novel compounds. A robust QSAR model is characterized by high statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for an external test set.

For instance, in a QSAR study of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents, a highly predictive model was developed with an R² of 0.9334 and a q² of 0.8604. tsijournals.com The low residual values between the experimental and predicted activities for the compounds in the training and test sets indicated the model's strong predictive power. tsijournals.com Such models are invaluable for prioritizing the synthesis of new compounds with potentially high biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They provide detailed information about the conformational changes and stability of a ligand-target complex in a simulated biological environment.

MD simulations can reveal how a ligand like a pyridinone derivative behaves within the binding site of a protein. This includes analyzing the flexibility of both the ligand and the protein, as well as the stability of their interactions over the simulation period. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable RMSD over time suggests that the complex has reached equilibrium.

The stability of the ligand-target complex is crucial for its biological function. MD simulations can be used to study the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to this stability. By analyzing the interaction energies between the ligand and individual amino acid residues in the binding site, researchers can identify the key residues responsible for anchoring the ligand. This information is vital for understanding the molecular basis of the ligand's activity and for designing new molecules with improved binding affinity and specificity. While no specific MD simulation data for this compound is available, this methodology remains a powerful tool for investigating the dynamic behavior of similar compounds at the atomic level.

In Silico Prediction of Drug-like Properties

The potential of a molecule as a therapeutic agent is often initially assessed through the prediction of its drug-like properties. These computational evaluations provide insights into how a compound is likely to behave within a biological system.

Computational Assessment of Pharmacokinetic Profiles (ADMET Prediction)

Pharmacokinetics, often studied through the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) paradigm, is a cornerstone of drug discovery and development. The prediction of these properties at an early stage is crucial to avoid costly late-stage failures in the drug development pipeline. While specific in silico ADMET studies for this compound are not extensively available in the public domain, general principles of computational pharmacology allow for the prediction of its pharmacokinetic profile based on its structure.

ADMET prediction models utilize a variety of computational techniques, including quantitative structure-activity relationship (QSAR) models, to correlate a molecule's structural features with its pharmacokinetic behavior. These models are trained on large datasets of compounds with known experimental ADMET properties. For a compound like this compound, parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors would be key inputs for these predictive algorithms.

A summary of predicted ADMET-related properties for a molecule with the structural characteristics of this compound, based on general predictive models, is presented in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| Property | Predicted Value/Classification | Significance in Pharmacokinetics |

| Absorption | ||

| Human Intestinal Absorption | Likely High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The lipophilic nature may allow it to penetrate the central nervous system. |

| Plasma Protein Binding | High | The extent of binding to plasma proteins affects the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely hepatic metabolism followed by renal excretion of metabolites | The route of elimination from the body. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Potential for cardiotoxicity. |

| Mutagenicity (Ames test) | Likely Non-mutagenic | Indicates the potential to cause genetic mutations. |

| Hepatotoxicity | Low Risk | Potential to cause liver damage. |

This table is generated based on general predictions for compounds with similar structural features and is for illustrative purposes only. Specific experimental data for this compound is required for confirmation.

Prediction of Synthetic Accessibility

The feasibility of synthesizing a molecule is a critical factor in its potential for practical applications. Synthetic accessibility can be estimated computationally through various scoring methods. These algorithms analyze the complexity of the molecular structure, the presence of common fragments, and the number of synthetic steps that might be required.

One of the most widely used metrics is the Synthetic Accessibility (SA) score, which typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). The SA score is calculated based on the analysis of fragments present in a large database of known molecules, such as PubChem. The presence of complex ring systems, multiple stereocenters, and rare functional groups increases the SA score, indicating greater synthetic difficulty.

For this compound, the structure is relatively straightforward. It consists of a pyridinone core connected to a tert-butylphenyl group. Both of these fragments are common in medicinal chemistry and organic synthesis. Therefore, the predicted synthetic accessibility score is expected to be low, suggesting that the compound is relatively easy to synthesize.

| Parameter | Predicted Value | Interpretation |

| Synthetic Accessibility (SA) Score | 2.5 - 3.5 (Estimated) | Indicates that the molecule is relatively easy to synthesize. |

| Retrosynthetic Complexity Score | Low | Suggests a straightforward retrosynthetic analysis with readily available starting materials. |

This table contains estimated values based on the analysis of the molecular structure. The actual synthetic effort may vary.

The synthesis of related 4-aryl-2-pyridone structures has been reported in the literature, often involving transition-metal-catalyzed cross-coupling reactions or condensation reactions, which supports the prediction of good synthetic accessibility.

Future Directions and Research Perspectives for 4 4 Tert Butylphenyl Pyridin 2 1h One

Exploration of Novel Synthetic Pathways and Methodologies for Structural Diversity

The generation of a diverse library of analogs based on the 4-(4-tert-butylphenyl)pyridin-2(1H)-one scaffold is a foundational step for future research. While established condensation reactions for creating pyridinone cores exist, future efforts will likely focus on more innovative and efficient synthetic strategies to enable rapid structural diversification. frontiersin.org Modern synthetic organic chemistry offers a toolkit of novel methods that could be applied. jmchemsci.com

Key future synthetic explorations could include:

Multi-Component Reactions (MCRs): These reactions allow for the assembly of complex molecules like pyridinones from three or more starting materials in a single step, offering high efficiency and atom economy. researchgate.net

C-H Bond Functionalization: Direct modification of the carbon-hydrogen bonds on both the phenyl and pyridinone rings would provide a powerful and streamlined approach to creating new analogs without the need for pre-functionalized starting materials. jmchemsci.com

Flow Chemistry and Automated Synthesis: Implementing flow chemistry could enable the rapid, scalable, and safe production of a library of derivatives, facilitating high-throughput screening efforts.

Metal-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling methods could be employed to introduce a wide variety of substituents onto the core structure, systematically modifying its steric and electronic properties. acs.org

A comparison of potential synthetic strategies highlights the move towards more efficient and versatile methodologies.

Advanced SAR Elucidation and Lead Optimization for Enhanced Potency and Selectivity

A critical future direction is the detailed exploration of the Structure-Activity Relationships (SAR) for this class of compounds. nih.govfrontiersin.org The goal of lead optimization is to refine the structure of this compound to maximize its biological activity and selectivity while ensuring favorable pharmacokinetic properties. patsnap.comspirochem.com This involves a cycle of designing, synthesizing, and testing new analogs. danaher.com

Future research will likely focus on:

Systematic Modification: Researchers will systematically alter key positions on the molecule, such as the tert-butyl group, the substitution pattern on the phenyl ring, and positions on the pyridinone core, to understand their impact on biological activity. mdpi.com For instance, replacing the tert-butyl group with other bulky or electron-donating/withdrawing groups could fine-tune target binding and lipophilicity.

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations will be indispensable. patsnap.comnih.govrsc.org These methods can predict how structural changes will affect the compound's interaction with its biological target, guiding the design of more potent and selective analogs.

Stereochemistry: If chiral centers are introduced into the molecule, the synthesis and evaluation of individual enantiomers will be crucial, as different stereoisomers often exhibit vastly different biological activities and properties.

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Studies

To fully understand how this compound affects biological systems, future research must move beyond single-target assays and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the drug-induced cellular changes. nih.govnih.gov This approach is powerful for elucidating the mechanism of action (MoA), identifying potential off-target effects, and discovering biomarkers. nih.govyoutube.com

A potential multi-omics workflow could involve:

Treating relevant cell lines or model organisms with the compound.

Collecting data across different molecular levels (RNA, protein, metabolites). nih.gov

Analyzing the data using bioinformatics tools to identify perturbed pathways and networks. nih.govyoutube.com

Integrating the findings to construct a comprehensive model of the compound's MoA, potentially revealing novel targets or unexpected biological activities. nih.govbioworld.com

This comprehensive analysis can reveal, for example, that a compound not only hits its primary target but also causes collateral alterations in metabolic pathways like pyrimidine (B1678525) metabolism or fatty acid biosynthesis. nih.gov

Development of Targeted Delivery Systems for Specific Biological Applications

To enhance the therapeutic index of this compound, future research will explore the development of targeted drug delivery systems (TDDS). nih.gov These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing efficacy and minimizing exposure to healthy tissues. nih.gov

Promising TDDS strategies for heterocyclic compounds include:

Nanocarriers: Encapsulating the compound in nanocarriers like liposomes, polymers, or nanoparticles can improve its solubility, stability, and pharmacokinetic profile. rsc.org These carriers can be further decorated with targeting ligands (e.g., antibodies) to direct them to specific cell types.

Prodrugs: The compound could be chemically modified into an inactive prodrug form that is selectively activated at the target site by specific enzymes or environmental conditions (e.g., pH). patsnap.com

Antibody-Drug Conjugates (ADCs): If the compound possesses high potency, it could be attached to an antibody that specifically recognizes a protein on the surface of target cells, representing a highly precise delivery strategy.

Application in Fragment-Based Drug Discovery and Biomolecular Mimetics

The pyridinone scaffold is considered a valuable "privileged fragment" in medicinal chemistry. frontiersin.orgnih.gov This opens up two exciting avenues for future research: fragment-based drug discovery (FBDD) and the design of biomolecular mimetics.

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight fragments are screened for weak binding to a biological target. nih.gov The pyridinone core of this compound, or the tert-butylphenyl moiety itself, could serve as starting points in an FBDD campaign. Once a binding fragment is identified, it is gradually "grown" or optimized into a more potent lead compound using structure-based design. frontiersin.orgnih.gov

Biomolecular Mimetics: The pyridinone structure can act as a bioisostere, mimicking the structure and function of other chemical groups found in nature, such as amides or phenol (B47542) rings. nih.govfrontiersin.org Future research could leverage this property to design analogs of this compound that mimic the key interactions of a peptide's alpha-helical region, for example, to disrupt protein-protein interactions. nih.gov

Addressing Challenges in Drug Resistance and Selectivity for Therapeutic Advancement

Two of the most significant hurdles in drug development are the emergence of drug resistance and the lack of selectivity of drug candidates. nih.govnih.gov The versatility of the pyridone scaffold suggests it may hold promise for addressing these challenges. nih.govresearchgate.net

Future research must proactively address:

Drug Resistance: Analogs of this compound should be tested against cell lines or pathogens that have developed resistance to existing therapies. Studies have shown that novel heterocyclic agents can sometimes overcome common resistance mechanisms. nih.gov Understanding how resistance to this specific compound might develop, for instance through mutations in the target protein, is also a critical area of investigation.

Selectivity: Achieving high selectivity is paramount to minimizing off-target effects. capes.gov.br For many targets, such as protein kinases, the ATP-binding site is highly conserved across the family, making selective inhibition a challenge. capes.gov.brnih.gov Lead optimization efforts will need to focus on exploiting subtle differences in the target's binding pocket compared to other related proteins. nih.gov This can be achieved by designing derivatives that form interactions with less conserved regions or by targeting allosteric sites, which are often unique to each protein. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(4-tert-butylphenyl)pyridin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., coupling a boronic acid derivative with a brominated pyridinone precursor). Key intermediates are purified via flash column chromatography (FCC) using gradients such as MeOH/DCM (e.g., 0–7.5% MeOH). Structural confirmation relies on NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry (MS). For example, ¹H NMR data (δ 8.90 ppm for aromatic protons) and MS ([M+1]+ peaks) are critical for verifying purity and identity .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

Stability studies involve thermal analysis (melting point determination), pH-dependent degradation assays, and spectral monitoring under stressors like UV light or oxidizing agents. X-ray crystallography can resolve 3D conformations, while dynamic light scattering (DLS) assesses aggregation in solution. For analogs, IR spectroscopy identifies tautomeric shifts (e.g., keto-enol transitions) .

Q. What analytical techniques are essential for characterizing this compound's physicochemical properties?

Key methods include:

- NMR Spectroscopy : Assigns proton environments and confirms regiochemistry.

- High-Resolution MS : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Quantifies purity and detects impurities.

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Yield optimization involves:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.

- Temperature Control : Stepwise heating (e.g., 80°C → 110°C) reduces decomposition.

- Purification : FCC with optimized eluent ratios (e.g., 92.5:7.5 DCM/MeOH) enhances isolate purity. Contradictory yield data (e.g., 23% vs. 67% in similar reactions) may arise from divergent workup protocols or reagent quality .

Q. What computational strategies are employed to predict the compound's biological targets and resistance mechanisms?

- Molecular Docking : Simulates binding to HIV-1 reverse transcriptase (RT) using crystallographic data (PDB: 1RT2). Pyridin-2(1H)-one derivatives act as non-nucleoside RT inhibitors (NNRTIs), with substituents like tert-butylphenyl enhancing hydrophobic interactions .

- MD Simulations : Assess resistance mutations (e.g., K103N, Y181C) by modeling protein-ligand dynamics.

- QSAR Models : Correlate substituent electronegativity (e.g., CF₃ groups) with antiviral IC₅₀ values .

Q. How do structural modifications at the pyridinone core influence pharmacological activity and metabolic stability?

- C-4 Substituents : Bulky groups (e.g., tert-butylphenyl) improve RT binding but may reduce solubility.

- C-6 Modifications : Electron-withdrawing groups (e.g., nitro) enhance metabolic stability by reducing CYP450 oxidation.

- Toxicity Profiling : Acute toxicity studies in rodents (e.g., Sprague-Dawley rats) use fixed-dose protocols (OECD 420), while hepatic microsome assays predict phase-I metabolism .

Q. What methodologies resolve contradictions in reported biological activity data for pyridin-2(1H)-one derivatives?

Discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Cell Line Differences : Use isogenic lines (e.g., WT vs. mutant HIV strains) to isolate resistance effects.

- Statistical Analysis : Apply ANOVA with Bonferroni correction (e.g., GraphPad Prism) to compare dose-response curves .

Methodological Resources

- Synthetic Protocols : Refer to multi-step coupling strategies in and .

- Pharmacological Evaluation : Use in vivo models (e.g., CD-1 mice for analgesic studies) and thermal hyperalgesia assays .

- Data Analysis Tools : Leverage software like Gaussian for DFT calculations or Schrödinger Suite for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.